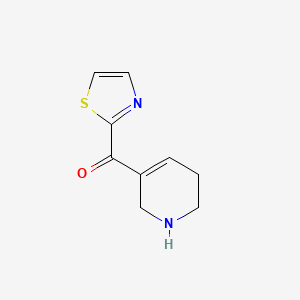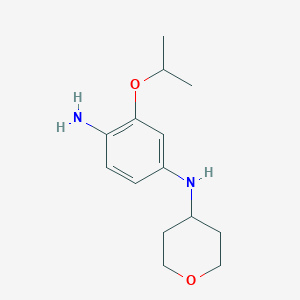![molecular formula C19H22ClN3O5 B13866363 Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)
Norfloxacin impurity I [EP impurity]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Norfloxacin impurity I involves the reaction of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate and piperazine. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure the formation of the desired impurity .
Industrial Production Methods
Industrial production of Norfloxacin impurity I follows similar synthetic routes but on a larger scale. The process involves the use of high-performance thin-layer chromatography (HPTLC) for the separation and quantification of the impurity . The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
化学反応の分析
Types of Reactions
Norfloxacin impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Norfloxacin impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation for the quality control of Norfloxacin.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: Utilized in the development of new analytical techniques and quality control processes for the production of antibiotics.
作用機序
The mechanism of action of Norfloxacin impurity I is related to its structural similarity to Norfloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death .
類似化合物との比較
Norfloxacin impurity I can be compared with other similar compounds, such as:
Norfloxacin impurity A: 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin impurity A: A related impurity in the synthesis of Ciprofloxacin.
Ofloxacin impurity E: An impurity found in the synthesis of Ofloxacin.
Norfloxacin impurity I is unique due to its specific structure and the conditions under which it is formed. Its presence and concentration in pharmaceutical formulations are critical for ensuring the quality and safety of the final product .
特性
分子式 |
C19H22ClN3O5 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
7-chloro-6-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22ClN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-16(14(20)10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) |
InChIキー |
DRYJCUAAXQGYLM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCN(CC3)C(=O)OCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)


